4-Bromo-7-chloroquinazolin-2-amine
Description
4-Bromo-7-chloroquinazolin-2-amine is a halogenated quinazoline derivative characterized by a bicyclic aromatic structure with bromine at position 4, chlorine at position 7, and an amine group at position 2. Quinazolines are heterocyclic scaffolds widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly kinases and enzymes involved in signaling pathways.
Properties
Molecular Formula |
C8H5BrClN3 |
|---|---|
Molecular Weight |
258.50 g/mol |
IUPAC Name |
4-bromo-7-chloroquinazolin-2-amine |
InChI |
InChI=1S/C8H5BrClN3/c9-7-5-2-1-4(10)3-6(5)12-8(11)13-7/h1-3H,(H2,11,12,13) |
InChI Key |
DWIFVZHZLUYSDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(N=C2Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-chloroquinazolin-2-amine typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4,7-dichloroquinazoline with bromine in the presence of a suitable base. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with a bromine atom.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-chloroquinazolin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by various nucleophiles, such as amines and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary depending on the desired outcome.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted quinazoline derivatives .
Scientific Research Applications
4-Bromo-7-chloroquinazolin-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Biological Studies: Researchers investigate its biological activity and potential as a lead compound for drug discovery.
Mechanism of Action
The mechanism of action of 4-Bromo-7-chloroquinazolin-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
A. Halogenated Quinazolines
7-Bromo-2-chloroquinazolin-4-amine (CAS 1107695-08-8) Structure: Bromine at position 7, chlorine at position 2, amine at position 3. Molecular Formula: C₈H₅BrClN₃. Key Differences: The swapped positions of bromine and chlorine alter electronic distribution. The amine at position 4 (vs. Safety: Hazard statements include H302 (harmful if swallowed) and H315 (skin irritation), highlighting risks common to halogenated quinazolines .
2-Chloro-7-fluoroquinazolin-4-amine (CAS 1107695-02-2)
- Structure : Chlorine at position 2, fluorine at position 7.
- Molecular Formula : C₈H₅ClFN₃.
- Key Differences : Fluorine’s smaller size and higher electronegativity enhance metabolic stability and membrane permeability compared to bulkier halogens like bromine .
B. Heterocyclic Analogues
4-Bromo-7-chloro-1,3-benzothiazol-2-amine (CAS 1427383-32-1)
- Structure : Benzothiazole core with bromine at position 4, chlorine at 7.
- Molecular Formula : C₇H₄BrClN₂S.
- Key Differences : The benzothiazole ring introduces sulfur, creating a distinct electronic environment. This structure may exhibit different binding affinities in biological assays compared to quinazolines .
Physical and Spectroscopic Properties
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